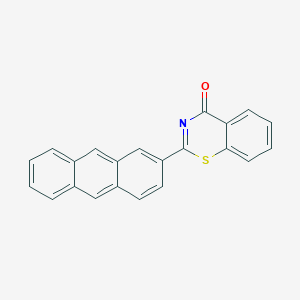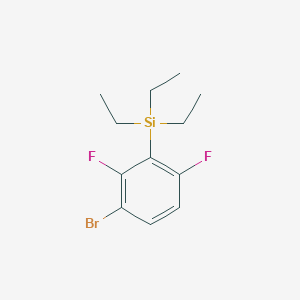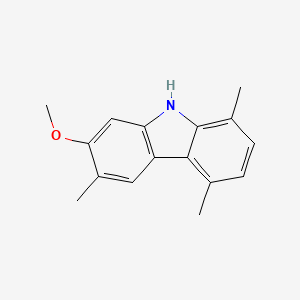
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one is an organic compound that belongs to the class of benzothiazines It is characterized by the presence of an anthracene moiety attached to a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one typically involves the reaction of anthracene derivatives with benzothiazine precursors. One common method involves the use of 2-bromoanthracene as a starting material, which undergoes a nucleophilic substitution reaction with a benzothiazine derivative under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.
Scientific Research Applications
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a fluorescent probe due to its photophysical properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, affecting its structure and function. Additionally, the benzothiazine ring can interact with various enzymes and proteins, modulating their activity. These interactions can lead to changes in cellular processes and pathways, making the compound useful in biological and medicinal research .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
Anthracene-9-carboxaldehyde: Used in the synthesis of various organic compounds.
2-Bromoanthracene: A precursor for the synthesis of other anthracene derivatives.
Uniqueness
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one is unique due to the combination of the anthracene and benzothiazine moieties, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique optical properties.
Properties
CAS No. |
918647-53-7 |
|---|---|
Molecular Formula |
C22H13NOS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-anthracen-2-yl-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H13NOS/c24-21-19-7-3-4-8-20(19)25-22(23-21)17-10-9-16-11-14-5-1-2-6-15(14)12-18(16)13-17/h1-13H |
InChI Key |
FNEJQFBYVPFXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=NC(=O)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)

![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)

![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)


